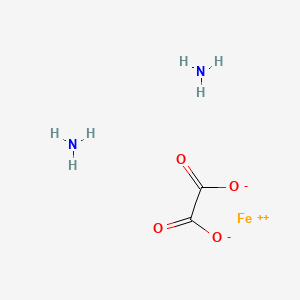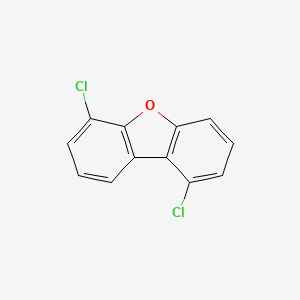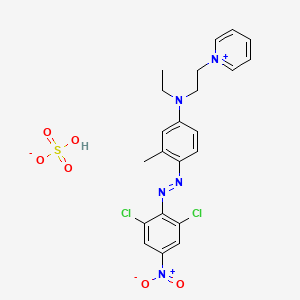
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pyridinium ring, azo linkage, and nitrophenyl groups, which contribute to its reactivity and functionality in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, where 2,6-dichloro-4-nitroaniline is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with m-toluidine to form the azo compound.
The next step involves the alkylation of the azo compound with 2-bromoethylamine to introduce the ethylamino group. Finally, the pyridinium ring is introduced through a quaternization reaction with pyridine, followed by the addition of hydrogen sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and nitrophenyl groups enable it to interact with enzymes and proteins, potentially inhibiting their activity. The pyridinium ring may also facilitate binding to nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydroxide
- 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium chloride
Uniqueness
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and applications compared to similar compounds.
特性
CAS番号 |
70660-58-1 |
|---|---|
分子式 |
C22H22Cl2N5O2.HO4S C22H23Cl2N5O6S |
分子量 |
556.4 g/mol |
IUPAC名 |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate |
InChI |
InChI=1S/C22H22Cl2N5O2.H2O4S/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;1-5(2,3)4/h4-10,13-15H,3,11-12H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
CETWZRFHWSAAFL-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


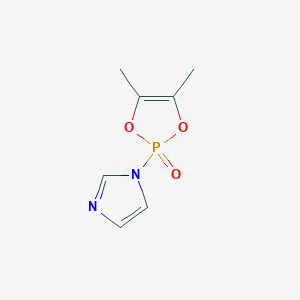
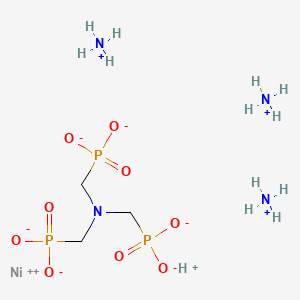
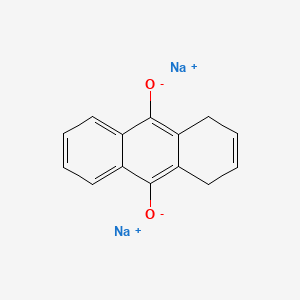
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
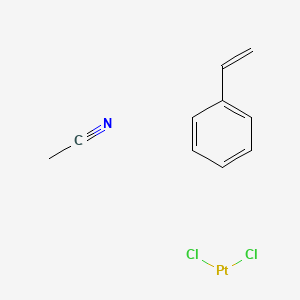
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
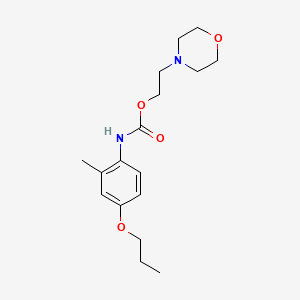
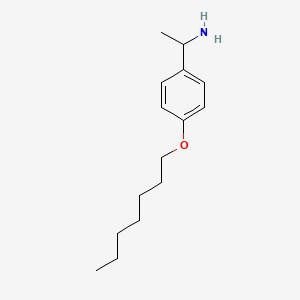

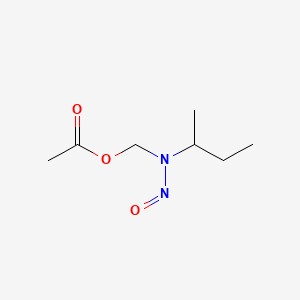
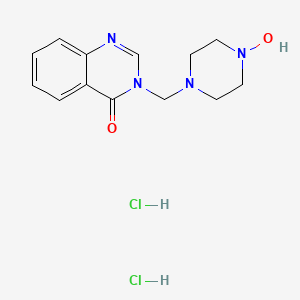
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
